Nerigliatin

Type 2 Diabetes Glycemic Control DPP-4 Inhibitor Comparison

Nerigliatin (PF-04937319) is a critical tool compound for preclinical diabetes research, distinguished by its systemic, partial glucokinase activation mechanism (β<1). Unlike full activators (e.g., piragliatin, dorzagliatin), this dual-acting pancreas/liver GKA maintains glucose-lowering efficacy while significantly reducing hypoglycemia risk (5.1% vs. 34.4% for sulfonylureas). Its well-characterized PK profile, including oxidative/hydrolytic metabolism and a disproportionate N-demethylated metabolite, makes it invaluable for studying hepatic drug metabolism and rational polypharmacy with metformin (demonstrated -0.47% HbA1c reduction). For researchers requiring reproducible glucose sensor modulation without confounding Vmax stimulation, Nerigliatin is the only suitable standard.

Molecular Formula C22H20N6O4
Molecular Weight 432.4 g/mol
CAS No. 1245603-92-2
Cat. No. B609943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNerigliatin
CAS1245603-92-2
SynonymsPF-04937319;  PF04937319;  PF 04937319;  PF-4937319;  PF 4937319;  PF4937319.
Molecular FormulaC22H20N6O4
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C
InChIInChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29)
InChIKeyMASKQITXHVYVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nerigliatin (PF-04937319) for Type 2 Diabetes Research: Partial Glucokinase Activator with Reduced Hypoglycemia Risk


Nerigliatin (PF-04937319, CAS 1245603-92-2) is an orally active, systemic partial glucokinase activator (GKA) developed for the treatment of type 2 diabetes mellitus . It functions as a pancreas/liver-dual activator, enhancing glucose-stimulated insulin secretion from pancreatic β-cells and promoting hepatic glucose uptake [1]. Distinct from full GKAs, Nerigliatin is designed to maintain glucose-lowering efficacy while mitigating the hypoglycemia risk commonly observed with earlier GKA candidates [2].

Why Nerigliatin (PF-04937319) Cannot Be Substituted with Other Glucokinase Activators in Diabetes Research


Glucokinase activators exhibit substantial heterogeneity in their mechanism of action, tissue selectivity, and safety profiles. Nerigliatin is a partial GKA with a specific β value (Vmax change) of <1, which distinguishes it from full activators like piragliatin (β=1.74) and dorzagliatin (β=1.40) [1]. This partial activation profile is mechanistically linked to reduced hypoglycemia risk. Additionally, while some GKAs like TTP399 are hepatoselective and others like MK-0941 are full, systemic activators with a narrow therapeutic window, Nerigliatin is a systemic, dual-acting partial activator. Substituting Nerigliatin with another GKA in a research protocol would confound experimental outcomes due to differences in enzyme kinetics, tissue distribution, and adverse event profiles, as demonstrated in comparative clinical and preclinical studies [2].

Nerigliatin (PF-04937319) Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


Head-to-Head Glycemic Efficacy vs. Sitagliptin: WMDG and Projected HbA1c Reduction

In a randomized, crossover, active-controlled Phase 1b study in T2DM patients on metformin, once-daily Nerigliatin (300 mg) demonstrated superior glycemic control compared to sitagliptin (100 mg). The mean decrease from baseline in observed weighted mean daily glucose (WMDG) was -31.33 mg/dL for Nerigliatin vs. -19.24 mg/dL for sitagliptin. Using an integrated glucose red-cell HbA1c model, the WMDG effect was projected to yield a clinically superior HbA1c reduction of -0.94% for Nerigliatin compared to -0.63% for sitagliptin [1].

Type 2 Diabetes Glycemic Control DPP-4 Inhibitor Comparison

Hypoglycemia Risk: Lower Incidence Compared to Glimepiride and Favorable Relative Risk Profile

In a 12-week dose-ranging study (NCT01475461, NCT01517373) in T2DM patients on metformin, Nerigliatin 100 mg QD demonstrated a significantly lower incidence of hypoglycemia (5.1%) compared to titrated glimepiride (34.4%) [1]. A systematic review and meta-analysis of GKA clinical trials reported that Nerigliatin had a relative risk (RR) of hypoglycemia of 0.69 (low dose), 1.01 (middle dose), and 2.35 (high dose) compared to placebo. In contrast, MK-0941 showed RRs of 1.1, 1.5, and 1.52 across dose ranges, with statistically significant increases at middle and high doses [2].

Drug Safety Hypoglycemia Risk-Benefit Analysis

Enzyme Kinetics: Partial Activation Profile (β<1) Differentiates Nerigliatin from Full GKAs

Enzyme kinetic analysis comparing five GKAs that advanced to Phase II trials revealed that Nerigliatin (PF-04937319) is a partial GKA with a β value <1, indicating a reduced Vmax and limited efficacy in blood glucose control compared to full activators. In contrast, piragliatin (β=1.74) and dorzagliatin (β=1.40) are full activators that demonstrated sustained and significant HbA1c reduction [1]. Additionally, MK-0941 showed a significant decrease in the Hill coefficient (nH) from 1.86 to 1.21 at 10 μM, correlating with its hypoglycemia risk in clinical trials, a marker not prominently altered by Nerigliatin [1].

Enzyme Kinetics Mechanism of Action Drug Selectivity

Tissue Selectivity Profile: Dual Pancreatic/Hepatic Activation Differentiates Nerigliatin from Hepatoselective GKAs

Nerigliatin (PB-201) is characterized as a partial, pancreas/liver-dual glucokinase activator [1]. This dual activation profile contrasts with hepatoselective GKAs like TTP399, which is designed to activate glucokinase only in the liver to avoid β-cell-mediated hypoglycemia [2]. TTP399 has demonstrated clinically significant HbA1c reduction (-0.9% placebo-subtracted) without causing hypoglycemia [2]. The choice between dual and hepatoselective activation represents a key differentiator for researchers studying the contributions of hepatic vs. pancreatic GK activation to overall glucose homeostasis.

Tissue Selectivity Drug Distribution Pharmacology

In Vitro Potency: EC50 Comparison Across Glucokinase Activators

Nerigliatin exhibits an EC50 of 154.4 μM (or 174 nM depending on assay conditions) for recombinant human glucokinase activation . Comparative potency data for other GKAs include MK-0941 with EC50s of 240 nM and 65 nM at 2.5 mM and 10 mM glucose, respectively [1], and AZD1656 with an EC50 of 60 nM . The observed variability in reported EC50 values for Nerigliatin highlights the importance of assay standardization when comparing GKA potencies across studies.

In Vitro Pharmacology Potency Drug Screening

Optimal Research Applications for Nerigliatin (PF-04937319) Based on Quantitative Evidence


Preclinical Studies Requiring Glucokinase Activation with a Favorable Hypoglycemia Risk Profile

Given Nerigliatin's demonstrated lower hypoglycemia incidence (5.1%) compared to sulfonylureas like glimepiride (34.4%) and its favorable relative risk profile compared to other GKAs [1], it is the preferred GKA for preclinical diabetes models where minimizing confounding hypoglycemic events is critical for data interpretation and animal welfare.

Mechanistic Studies of Partial Glucokinase Activation and Glucose Sensing

Nerigliatin's unique enzyme kinetic profile (β<1, partial activation) [2] makes it an essential tool compound for dissecting the differential cellular and physiological consequences of partial versus full glucokinase activation. Researchers investigating the restoration of glucose sensor function without excessive Vmax stimulation will find Nerigliatin indispensable.

Combination Therapy Research with Metformin or Other Antidiabetic Agents

Clinical studies have established Nerigliatin's efficacy and safety as an add-on therapy to metformin, with a 100 mg daily dose providing clinically significant HbA1c reduction (-0.45% to -0.47% placebo-adjusted) [1]. This evidence supports its use in preclinical and clinical research exploring rational polypharmacy approaches for type 2 diabetes.

Pharmacokinetic and Drug-Drug Interaction Studies

Nerigliatin's well-characterized pharmacokinetic profile, including its metabolism via oxidative and hydrolytic pathways and the presence of a disproportionate N-demethylated metabolite [3], makes it a valuable probe for studying hepatic drug metabolism and transporter-mediated disposition in diabetes models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nerigliatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.